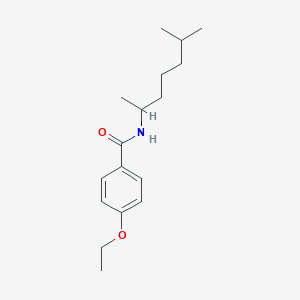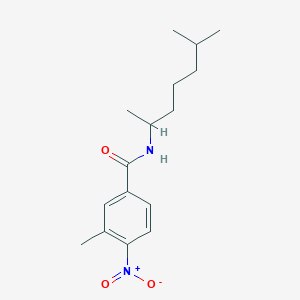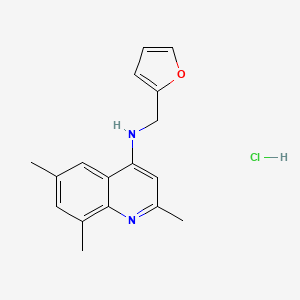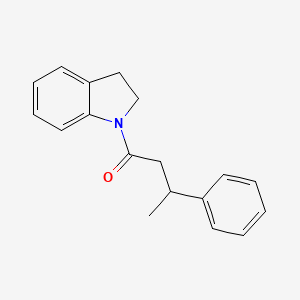
N-(1,5-dimethylhexyl)-4-ethoxybenzamide
描述
N-(1,5-dimethylhexyl)-4-ethoxybenzamide, also known as DMH-EHB, is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a member of the benzamide class of compounds, and its molecular formula is C18H31NO2. DMH-EHB has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been studied in detail. In
科学研究应用
N-(1,5-dimethylhexyl)-4-ethoxybenzamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential use as a ligand for the CB1 cannabinoid receptor. N-(1,5-dimethylhexyl)-4-ethoxybenzamide has been shown to have a high affinity for this receptor, and it has been used in studies to investigate the role of the CB1 receptor in various physiological processes.
Another area of interest is the potential use of N-(1,5-dimethylhexyl)-4-ethoxybenzamide as a tool for studying the endocannabinoid system. The endocannabinoid system is a complex network of receptors and signaling molecules that plays a role in a variety of physiological processes, including pain sensation, appetite regulation, and mood. N-(1,5-dimethylhexyl)-4-ethoxybenzamide has been used in studies to investigate the role of the endocannabinoid system in these processes.
作用机制
N-(1,5-dimethylhexyl)-4-ethoxybenzamide is a potent and selective CB1 receptor agonist. It binds to the CB1 receptor with high affinity and activates downstream signaling pathways. Activation of the CB1 receptor has been shown to modulate a variety of physiological processes, including pain sensation, appetite regulation, and mood.
Biochemical and Physiological Effects:
N-(1,5-dimethylhexyl)-4-ethoxybenzamide has been shown to have a variety of biochemical and physiological effects. In studies using animal models, N-(1,5-dimethylhexyl)-4-ethoxybenzamide has been shown to have analgesic effects, reducing pain sensation in response to noxious stimuli. It has also been shown to have anxiolytic effects, reducing anxiety-like behavior in response to stress.
实验室实验的优点和局限性
One advantage of using N-(1,5-dimethylhexyl)-4-ethoxybenzamide in lab experiments is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of the endocannabinoid system and investigation of its role in various physiological processes. However, one limitation is that N-(1,5-dimethylhexyl)-4-ethoxybenzamide is a synthetic compound and may not accurately reflect the effects of endogenous cannabinoids in the body.
未来方向
There are several future directions for research on N-(1,5-dimethylhexyl)-4-ethoxybenzamide. One area of interest is its potential use in the treatment of pain and anxiety disorders. N-(1,5-dimethylhexyl)-4-ethoxybenzamide has been shown to have analgesic and anxiolytic effects in animal models, and further research is needed to investigate its potential therapeutic applications.
Another area of interest is the role of the CB1 receptor in the regulation of appetite and metabolism. N-(1,5-dimethylhexyl)-4-ethoxybenzamide has been shown to modulate these processes in animal models, and further research is needed to investigate its potential use in the treatment of obesity and metabolic disorders.
Finally, there is interest in developing new CB1 receptor agonists with improved pharmacokinetic properties and fewer side effects. N-(1,5-dimethylhexyl)-4-ethoxybenzamide may serve as a starting point for the development of these compounds.
Conclusion:
In conclusion, N-(1,5-dimethylhexyl)-4-ethoxybenzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It is a potent and selective CB1 receptor agonist, and it has been shown to have a variety of biochemical and physiological effects. N-(1,5-dimethylhexyl)-4-ethoxybenzamide has potential applications in the treatment of pain, anxiety, and metabolic disorders, and further research is needed to investigate its therapeutic potential.
属性
IUPAC Name |
4-ethoxy-N-(6-methylheptan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-5-20-16-11-9-15(10-12-16)17(19)18-14(4)8-6-7-13(2)3/h9-14H,5-8H2,1-4H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVKYROCOZKFEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)CCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-isopropylphenyl)carbonothioyl]morpholine](/img/structure/B3975968.png)

![2-chloro-N-[4-(4-morpholinylsulfonyl)phenyl]-4-nitrobenzamide](/img/structure/B3975986.png)
![2-chloro-N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-5-nitrobenzamide](/img/structure/B3975990.png)


![1-(3,4-dimethoxyphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-propen-1-one](/img/structure/B3976003.png)
![1-ethyl-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B3976006.png)


![4-[(3-phenylbutanoyl)amino]benzamide](/img/structure/B3976033.png)

![N-(4-bromophenyl)-N-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3976042.png)
![N-[2-(tert-butylthio)ethyl]-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3976045.png)